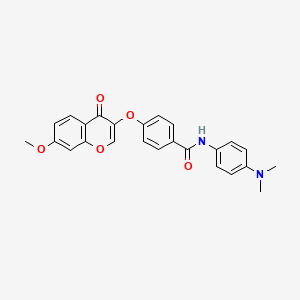

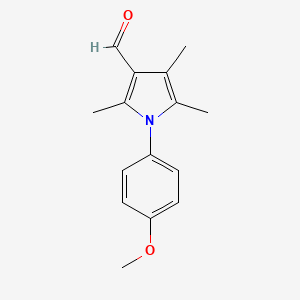

1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy, and density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve biocatalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including NMR and UV-Vis spectral analysis .

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

In the realm of organic synthesis, studies have demonstrated the versatility of related pyrrole derivatives in catalytic processes. For instance, Werner et al. (2003) explored the deactivation mechanisms of the Grubbs Carbene Complex, revealing insights into the behavior of methoxycarbene isomers in solvent-free conditions, which can influence the synthesis of aldehydes and ketones (Werner et al., 2003). This work underscores the importance of understanding complex interactions in catalysis, potentially guiding the development of more efficient synthetic routes for related compounds.

Green Chemistry and Catalysis-Free Synthesis

Niknam and Mojikhalifeh (2014) reported on the synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones under catalyst-free and solvent-free conditions, emphasizing the environmental benefits and efficiency of such methods. This approach not only highlights the move towards greener chemistry but also showcases the potential for synthesizing complex molecules without the need for harsh reagents or conditions, which could be applied to the synthesis of "1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde" (Niknam & Mojikhalifeh, 2014).

Antimicrobial and Antioxidant Activities

Research by Gurunanjappa et al. (2017) on formylpyrazole analogues, including methoxy substitutions, demonstrated significant antimicrobial and antioxidant activities. These findings suggest that structurally similar compounds, such as "this compound," could potentially possess bioactive properties, making them candidates for further pharmacological studies (Gurunanjappa et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-11(2)16(12(3)15(10)9-17)13-5-7-14(18-4)8-6-13/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFUDILGLSQEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2927472.png)

![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)

![N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B2927482.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)

![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)